Enhanced Lipophilicity (LogP) Compared to Unsubstituted Scaffold
The 3-methyl substitution on the pyrido[1,2-a]pyrimidin-4-one core significantly increases lipophilicity compared to the unsubstituted parent compound, 4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23443-10-9). The predicted LogP for the target compound is 0.79, while the unsubstituted analog has a predicted LogP of 0.20 . This nearly four-fold difference in predicted partition coefficient suggests distinct behavior in biological systems and synthetic applications, as LogP is a critical determinant of membrane permeability and solubility .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.79 (ACD/LogP) |
| Comparator Or Baseline | 4H-Pyrido[1,2-a]pyrimidin-4-one (CAS 23443-10-9): 0.20 (ACD/LogP) |
| Quantified Difference | 0.59 units (3.95-fold increase) |
| Conditions | Predicted data using ACD/Labs Percepta Platform |
Why This Matters
This difference in LogP directly impacts compound solubility, membrane permeability, and potential off-target binding, making the target compound a distinct entity for any structure-activity relationship (SAR) study or biological assay.
